molecular formula C24H31FO4 B10768240 7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid

7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B10768240
M. Wt: 402.5 g/mol
InChI Key: WTYSXBKKVNOOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-[3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid is a fluorinated cyclopentane derivative with a complex polyfunctional structure. The compound features:

  • A cyclopentyl core substituted with a fluoro group at position 3 and a hydroxyl group at position 3.
  • A propenyl side chain bearing a 2,3-dihydro-1H-inden-2-yl group and a hydroxyl group at position 2.
  • A hept-5-enoic acid backbone with conjugated double bonds.

The fluorine atom likely enhances metabolic stability, while hydroxyl groups contribute to hydrogen-bonding interactions.

Properties

IUPAC Name

7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSXBKKVNOOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Features Molecular Formula Molecular Weight Key Differences Reference
Target Compound Cyclopentyl-F, dihydroindenyl-propenyl, heptenoic acid C₂₅H₂₈FO₅ 427.49 N/A
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Benzimidazole core, nitro, trifluoromethyl, propenoic acid C₁₂H₈F₃N₃O₄ 315.20 Aromatic heterocycle (benzimidazole) replaces cyclopentane; lacks hydroxyls
5-Heptenoic acid, 7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]- (sodium salt) Chlorophenoxy, dihydroxycyclopentyl, sodium carboxylate C₂₂H₂₈ClNaO₆ 446.90 Sodium salt form; chlorophenoxy substituent vs. dihydroindenyl
(5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid Hydroxy-methyloctenyl side chain, dihydroxycyclopentane C₂₀H₃₂O₆ 368.46 Longer alkyl chain (octenyl) instead of dihydroindenyl; lacks fluorine
2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid Conjugated enol-oxo system, phenolic hydroxyl C₁₀H₈O₅ 208.17 Simpler structure; lacks cyclopentane and fluorine

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The target compound has three hydroxyl groups, comparable to the sodium salt in , but fewer than the dihydroxycyclopentane derivative in .
  • Lipophilicity: The 2,3-dihydroindenyl group increases hydrophobicity compared to the chlorophenoxy or hydroxy-phenyl substituents in other compounds .

Bioactivity and Functional Implications

  • Fluorine Substitution : The target compound’s 3-fluoro group may reduce oxidative metabolism, similar to trifluoromethyl groups in ’s benzimidazole derivative .
  • Anti-inflammatory Potential: Cyclopentane-heptenoic acid derivatives (e.g., ) are often linked to prostaglandin-like activity, suggesting the target compound could modulate cyclooxygenase pathways .
  • Sodium Salt Bioavailability : The sodium salt in highlights the importance of carboxylate ionization for membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.